(2S,6S)-2-methyl-6-(trifluoromethyl)morpholine hydrochloride
CAS No.: 2866253-58-7
Cat. No.: VC12008152
Molecular Formula: C6H11ClF3NO
Molecular Weight: 205.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2866253-58-7 |
|---|---|
| Molecular Formula | C6H11ClF3NO |
| Molecular Weight | 205.60 g/mol |
| IUPAC Name | (2S,6S)-2-methyl-6-(trifluoromethyl)morpholine;hydrochloride |
| Standard InChI | InChI=1S/C6H10F3NO.ClH/c1-4-2-10-3-5(11-4)6(7,8)9;/h4-5,10H,2-3H2,1H3;1H/t4-,5-;/m0./s1 |
| Standard InChI Key | NCSUUOGDZBYILU-FHAQVOQBSA-N |
| Isomeric SMILES | C[C@H]1CNC[C@H](O1)C(F)(F)F.Cl |
| SMILES | CC1CNCC(O1)C(F)(F)F.Cl |
| Canonical SMILES | CC1CNCC(O1)C(F)(F)F.Cl |
Introduction
Chemical Identity and Structural Features
(2S,6S)-2-Methyl-6-(trifluoromethyl)morpholine hydrochloride (Molecular Formula: ) is a bicyclic amine featuring a six-membered morpholine ring with two stereogenic centers. The 2S and 6S configurations dictate its three-dimensional arrangement, influencing its physicochemical and pharmacological behavior . Key structural attributes include:
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Morpholine Core: A saturated six-membered ring containing one oxygen and one nitrogen atom, conferring rigidity and polarity.
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Trifluoromethyl Group (-CF): Positioned at C-6, this electron-withdrawing group enhances metabolic stability and modulates lipophilicity .
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Methyl Substituent (-CH): At C-2, this group contributes to steric effects and influences interactions with biological targets.
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Hydrochloride Salt: Improves solubility and crystallinity for handling and formulation .
Table 1: Physicochemical Properties
Synthetic Methodologies
The synthesis of (2S,6S)-2-methyl-6-(trifluoromethyl)morpholine hydrochloride can be inferred from analogous morpholine derivatives described in the literature. A plausible route involves three key stages: cyclization, stereochemical control, and salt formation.
Hydrochloride Salt Formation
The final step involves treating the free base with hydrogen chloride (HCl) in a solvent such as dichloromethane or ethyl acetate, as demonstrated in patents for related pyridine hydrochlorides .
Table 2: Synthetic Conditions
Physicochemical and Pharmacological Properties
Stability and Solubility
The trifluoromethyl group enhances metabolic stability by resisting oxidative degradation, a feature critical for drug candidates . The hydrochloride salt improves aqueous solubility, facilitating bioavailability in physiological environments .
Biological Activity
While direct data on (2S,6S)-2-methyl-6-(trifluoromethyl)morpholine hydrochloride are scarce, structurally related morpholine derivatives exhibit β-secretase 1 (BACE1) inhibition, a target for Alzheimer’s disease . For instance, analogs with -CF substituents demonstrate IC values of 22–44 nM in enzymatic assays and reduce Aβ42 peptide production in cellular models .
Key Pharmacological Insights:
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Stereochemical Impact: The (2S,6S) configuration likely optimizes target binding, as seen in enantiomerically pure BACE1 inhibitors .
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Blood-Brain Barrier Penetration: Moderate lipophilicity () balances solubility and membrane permeability .
Industrial and Research Applications
Pharmaceutical Development
Morpholine derivatives are pivotal in central nervous system (CNS) drug discovery due to their ability to modulate enzyme activity and receptor interactions . The -CF group’s electronegativity and steric bulk make it a valuable pharmacophore in kinase inhibitors and antivirals.
Agrochemical Uses
Trifluoromethyl-containing compounds are widely used in herbicides and fungicides. The morpholine ring’s stability under environmental conditions supports formulations requiring prolonged activity .
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